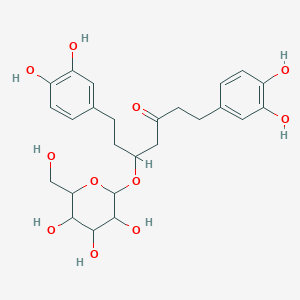

Hirsutanonol 5-O-glucoside

Description

Properties

IUPAC Name |

1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O11/c26-12-21-22(32)23(33)24(34)25(36-21)35-16(6-2-14-4-8-18(29)20(31)10-14)11-15(27)5-1-13-3-7-17(28)19(30)9-13/h3-4,7-10,16,21-26,28-34H,1-2,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAXQCVBWKSHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Hirsutanonol 5-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutanonol 5-O-glucoside, a naturally occurring diarylheptanoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, biological activities, and relevant experimental protocols. As a Senior Application Scientist, this document aims to synthesize current knowledge and provide practical insights for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identification and Properties

This compound is a key bioactive compound isolated from various plant species, notably from the Betulaceae family.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) registry number for this compound is 93915-36-7 .[1][][3] This unique identifier is crucial for unambiguous identification in databases and literature.

This compound is also known by several synonyms, which researchers may encounter:

-

Hirsutanonol 5-O-β-D-glucopyranoside[1]

-

Hirsutal 5-O-glucoside[4]

-

(3S)-1,7-Bis(3,4-dihydroxyphenyl)-5-oxo-3-heptanyl β-D-glucopyranoside[]

-

1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one[4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a hirsutanonol aglycone linked to a glucose moiety via a glycosidic bond at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H32O11 | [][4] |

| Molecular Weight | 508.5 g/mol | [][4] |

| IUPAC Name | 1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one | [][4] |

| Canonical SMILES | C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | [][4] |

The aglycone, Hirsutanonol, has a CAS number of 41137-86-4.[5]

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, with its hepatoprotective effects being the most prominent.

Hepatoprotective Effects

Research has shown that this compound exhibits significant protective effects against tert-butyl hydroperoxide (t-BHP)-induced toxicity in human liver cancer (HepG2) cells.[1] This protection is attributed to its antioxidant properties, which likely involve the scavenging of reactive oxygen species (ROS) and the modulation of cellular antioxidant defense mechanisms. The diarylheptanoid structure, with its multiple phenolic hydroxyl groups, is a key contributor to this antioxidant capacity.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, its antioxidant and cytoprotective effects suggest potential interaction with key cellular signaling cascades involved in oxidative stress response.

Caption: Proposed mechanism of hepatoprotection by this compound.

Natural Sources and Isolation

This compound is a natural product found in several plant species.

Plant Sources

This compound has been isolated from:

-

Alnus nepalensis (Nepalese alder)[]

-

Alnus japonica (Japanese alder)[6]

Extraction and Isolation Protocol

The following is a generalized protocol for the extraction and isolation of this compound from plant material.

Sources

An In-depth Technical Guide to Hirsutanonol 5-O-glucoside: Molecular Structure and Physicochemical Properties

This guide provides a comprehensive overview of Hirsutanonol 5-O-glucoside, a diarylheptanoid glycoside of interest to researchers in natural product chemistry, pharmacology, and drug development. We will delve into its molecular formula, detailed structure, physicochemical properties, and the scientific basis for its structural determination.

Introduction and Natural Occurrence

This compound is a naturally occurring diarylheptanoid derivative.[1][2][3] Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton. The "glucoside" designation indicates that the core molecule, Hirsutanonol, is attached to a glucose sugar moiety via a glycosidic bond.

This compound has been primarily isolated from plants of the Alnus genus (alder), including Alnus hirsuta and Alnus nepalensis.[1][][5] Natural products like this compound are significant in scientific research as they often possess unique chemical structures and potent biological activities. For instance, this compound has demonstrated notable hepatoprotective effects against chemically-induced toxicity in human liver cells (HepG2).[1][2][3] The addition of a glucose unit can enhance the solubility and bioavailability of the parent compound, a critical consideration in drug development.[6]

Molecular Formula and Structure

The chemical identity of a molecule is fundamentally defined by its formula and the spatial arrangement of its atoms.

Chemical Formula and Molecular Weight

Based on computational analysis and mass spectrometry data, the molecular formula for this compound is C25H32O11 .[][7][8][9][10] This formula indicates the presence of 25 carbon atoms, 32 hydrogen atoms, and 11 oxygen atoms.

The corresponding molecular weight is approximately 508.52 g/mol .[2][7][8][9][10]

Structural Details

The systematic IUPAC name for this compound is 1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one .[][8] This name precisely describes the molecule's architecture, which can be broken down into two primary components:

-

Aglycone Moiety (Hirsutanonol) : The core is a diarylheptanoid structure. It consists of a seven-carbon heptane chain substituted with two dihydroxyphenyl rings at positions 1 and 7. A ketone group is present at the 3-position of the heptane chain (heptan-3-one).

-

Glycosidic Moiety (Glucose) : A β-D-glucopyranoside unit (a six-membered ring form of glucose) is attached to the hirsutanonol backbone.

The linkage between these two units is an O-glycosidic bond . Specifically, the anomeric carbon of the glucose molecule is connected to the oxygen atom at the 5-position of the heptan-3-one chain.

Caption: Logical relationship of the core molecular components.

Physicochemical Properties

A summary of the key identifiers and computed properties for this compound is provided below. These properties are crucial for researchers in designing experiments, including solubility tests and analytical method development.

| Property | Value | Source |

| CAS Number | 93915-36-7 | [][7][9][10] |

| Molecular Formula | C25H32O11 | [][7][8][9] |

| Molecular Weight | 508.52 g/mol | [2][7][9][10] |

| IUPAC Name | 1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one | [][8] |

| Canonical SMILES | C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | [][8] |

| Appearance | Powder | [] |

| Predicted Density | 1.52 ± 0.1 g/cm³ | [] |

| Predicted pKa | 9.76 ± 0.10 | [2][] |

Protocol for Structural Elucidation: A Methodological Overview

The definitive confirmation of a natural product's structure is a cornerstone of chemical research. It relies on a synergistic combination of spectroscopic techniques. While the raw data is proprietary to the original discovering researchers, the established workflow for a molecule like this compound would follow this protocol.

Step 1: Isolation and Purification

-

Extraction : The plant material (e.g., stem bark of Alnus hirsuta) is ground and extracted with a series of solvents, typically starting with methanol or ethanol, to pull out a wide range of metabolites.

-

Partitioning : The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

-

Chromatography : The resulting fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) to isolate the pure compound. Purity is monitored by Thin Layer Chromatography (TLC).

Step 2: Spectroscopic Analysis

-

Mass Spectrometry (MS) :

-

Objective : To determine the exact molecular weight and elemental formula.

-

Method : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed.

-

Expected Result : A molecular ion peak [M+H]⁺ or [M+Na]⁺ that corresponds to the calculated exact mass of C25H32O11 (508.1945). This provides high confidence in the molecular formula.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Objective : To map the carbon-hydrogen framework and establish connectivity.

-

Methods :

-

¹H NMR : Identifies all unique protons, their chemical environment, and neighboring protons (via splitting patterns). This would reveal signals for the aromatic protons on the two phenyl rings, the aliphatic protons on the heptane chain, and the protons of the glucose unit.

-

¹³C NMR : Identifies all unique carbon atoms. For C25H32O11, 25 distinct carbon signals would be expected. The chemical shifts would indicate aromatic carbons, the ketone carbonyl carbon (~210 ppm), aliphatic carbons, and the carbons of the sugar.

-

2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for assembling the structure.

-

COSY (¹H-¹H Correlation Spectroscopy) establishes proton-proton couplings within the same spin system (e.g., tracing the connections along the heptane chain).

-

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) is the key to connecting the pieces. It shows correlations between protons and carbons that are 2-3 bonds away. This experiment would be essential to confirm the linkage point by showing a correlation between the anomeric proton of the glucose and C-5 of the heptanone chain.

-

-

-

Caption: A typical workflow for natural product structure determination.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P09747]. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No: 93915-36-7. Retrieved from [Link]

-

Frans Fischer. (n.d.). Hirsutanonol 5-O-β-D-glucopyranoside. Retrieved from [Link]

-

MDPI. (2022). Xanthone Glucosides: Isolation, Bioactivity and Synthesis. Retrieved from [Link]

-

AKos GmbH. (n.d.). Hirsutanonol 5-O-β-D-glucopyranoside 98+%. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hirsutal 5-O-glucoside CAS#: 93915-36-7 [amp.chemicalbook.com]

- 3. Hirsutanonol 5-O-β-D-glucopyranoside | Frans Fischer [fransfischer.net]

- 5. Hirsutanonol 5-O-β-D-glucopyranoside | this compound | Diarylheptanoid Derivatives | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 6. mdpi.com [mdpi.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. This compound | C25H32O11 | CID 14707659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemuniverse.com [chemuniverse.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Preliminary biological activity of Hirsutanonol 5-O-glucoside

An In-Depth Technical Guide on the Preliminary Biological Activities of Hirsutanonol 5-O-glucoside

Introduction

This compound is a naturally occurring diarylheptanoid glycoside, a class of phenolic compounds recognized for their diverse biological activities.[1][2] This molecule is primarily isolated from various species of the genus Alnus, including Alnus hirsuta, Alnus nepalensis, and Alnus glutinosa.[3][4][] Diarylheptanoids from Alnus species have garnered significant scientific attention for their potential therapeutic applications, particularly their antioxidative and anticancer effects.[1][6][7]

This technical guide, written from the perspective of a Senior Application Scientist, aims to provide researchers and drug development professionals with a comprehensive overview of the preliminary biological activities attributed to this compound. We will delve into its documented hepatoprotective and anti-inflammatory effects, explore its antioxidant potential based on related compounds, and provide detailed, field-proven experimental protocols for its investigation. The causality behind experimental design choices will be explained to ensure a deep understanding of the methodologies.

Chemical Profile:

-

Structure: A 1,7-diphenylheptane skeleton with a glucose moiety attached at the C-5 position.[9]

Part 1: Hepatoprotective Activity

The most significant, quantitatively reported biological activity of this compound is its ability to protect liver cells from oxidative damage.[3][8][10] This is a critical area of research, as drug-induced liver injury and diseases stemming from oxidative stress are major health concerns.

Expertise & Experience: The Rationale Behind the Assay

To evaluate hepatoprotective potential in vitro, a robust and reproducible model of cellular injury is required. The use of tert-Butyl hydroperoxide (t-BHP) as the toxicant is a strategic choice. t-BHP is a potent organic peroxide that induces oxidative stress in hepatocytes through the depletion of intracellular glutathione (GSH) and the generation of reactive oxygen species (ROS), leading to lipid peroxidation and ultimately, cell death.[1] This mechanism closely mimics the pathophysiology of various liver diseases.

The choice of the human hepatoma cell line, HepG2, is standard practice for hepatotoxicity studies. These cells retain many of the metabolic functions of primary human hepatocytes, providing a relevant and reliable system for screening protective compounds.[1]

Trustworthiness: A Self-Validating Experimental Protocol

The following protocol details a self-validating system for assessing the hepatoprotective effects of this compound. It includes necessary controls to ensure the observed effects are directly attributable to the compound's activity.

Protocol 1: In Vitro Hepatoprotection Assay using HepG2 Cells

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Pre-treatment:

-

Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the media should not exceed 0.1% to avoid solvent toxicity.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.

-

Include a "Vehicle Control" group treated with DMSO (0.1%) only.

-

Include a "Positive Control" group, often treated with a known hepatoprotective agent like Silymarin.

-

-

Induction of Oxidative Stress: After the 2-hour pre-treatment, add t-BHP to all wells (except the "Negative Control" group) to a final concentration of 200 µM. The "Negative Control" group receives only fresh media.

-

Incubation: Incubate the plate for an additional 16-24 hours.

-

Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation: Cell viability is calculated as: (Absorbance of treated sample / Absorbance of negative control) x 100. The protective effect is the percentage increase in viability in the compound + t-BHP group compared to the t-BHP only group.

Data Presentation

The primary reported finding for this compound is its ability to confer significant protection to HepG2 cells.

| Compound | Inducing Agent | Cell Line | Protective Effect (%) | Reference |

| This compound | t-BHP | HepG2 | 42.8% | [3][8][11] |

Mandatory Visualization: Hepatoprotection Assay Workflow

Caption: Experimental workflow for the in vitro hepatoprotective assay.

Part 2: Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Compounds that can modulate the inflammatory response are of high therapeutic interest. While the aglycone, Hirsutanonol, is a known inhibitor of cyclooxygenase-2 (COX-2) expression, its glycoside form also shows promise in this area.[3][12][13]

Expertise & Experience: The Rationale Behind the Assay

RAW 264.7 murine macrophage cells are the gold standard for in vitro studies of inflammation.[3] Macrophages are central players in the innate immune response. Stimulation with Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, and Interferon-gamma (IFN-γ), a pro-inflammatory cytokine, creates a powerful inflammatory environment. This combination robustly activates signaling pathways leading to the expression of pro-inflammatory enzymes like COX-2, which is a key target for anti-inflammatory drugs. Measuring the inhibition of COX-2 production is a direct and relevant indicator of a compound's anti-inflammatory potential.

Trustworthiness: A Self-Validating Experimental Protocol

This protocol provides a framework for assessing the inhibition of COX-2, a key inflammatory mediator.

Protocol 2: COX-2 Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

-

Seeding: Plate cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with this compound at various non-toxic concentrations for 2 hours.[3] Include vehicle (DMSO) and positive (e.g., Dexamethasone) controls.

-

Inflammatory Stimulation: Induce inflammation by adding a combination of IFN-γ (e.g., 10 ng/mL) and LPS (e.g., 100 ng/mL) to the wells. A negative control group should remain unstimulated.

-

Incubation: Incubate the cells for 16-24 hours to allow for robust COX-2 expression.[3]

-

Analysis of COX-2 Expression (Western Blot):

-

Lyse the cells and collect total protein.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against COX-2 overnight at 4°C.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Visualize bands using an ECL substrate and imaging system. Densitometry analysis is used to quantify the reduction in COX-2 expression relative to the stimulated control.

-

Mandatory Visualization: Proposed Anti-inflammatory Mechanism

Caption: Proposed inhibition of the LPS-induced COX-2 inflammatory pathway.

Part 3: Antioxidant Potential

Diarylheptanoids as a class are potent antioxidants, and Hirsutanonol (the aglycone) exhibits significant free radical scavenging activity.[1][13] While specific data for the glycoside is limited, it is logical to hypothesize that it possesses similar, if modulated, activity. The presence of multiple phenolic hydroxyl groups in its structure strongly suggests antioxidant capacity.

Expertise & Experience: The Rationale Behind the Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a foundational, straightforward, and widely accepted method for screening the radical scavenging ability of natural products. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is neutralized, and the solution's color fades. The degree of color change, measured spectrophotometrically, is directly proportional to the antioxidant capacity of the compound. This assay provides a rapid and reliable measure of a compound's potential to neutralize free radicals, a key mechanism of antioxidant action.

Trustworthiness: A Self-Validating Experimental Protocol

Protocol 3: DPPH Free Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of this compound in methanol. Create a dilution series (e.g., 1 to 200 µg/mL).

-

Use Ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each concentration of the test compound or control to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the concentration.

-

Mandatory Visualization: DPPH Assay Workflow

Caption: Workflow for the DPPH free radical scavenging assay.

Summary and Future Outlook

The preliminary evidence for this compound is promising. It has demonstrated a statistically significant hepatoprotective effect in a validated in vitro model of oxidative stress.[3][8] Furthermore, its documented anti-inflammatory activity, coupled with the strong antioxidant potential of its parent diarylheptanoid class, positions it as a compelling candidate for further investigation.[1][3]

Future research should focus on:

-

Mechanism of Action: Elucidating the specific molecular pathways underlying its hepatoprotective and anti-inflammatory effects, such as the Nrf2 antioxidant response element or specific kinases in the NF-κB pathway.

-

Broader Screening: Evaluating its activity against other biological targets, building on the known cytotoxic and antimicrobial activities of its aglycone, Hirsutanonol.[4][13]

-

In Vivo Studies: Progressing to animal models to assess the bioavailability, safety profile, and efficacy of this compound in treating conditions like liver injury or inflammatory disorders.

-

Structure-Activity Relationship: Investigating how the glycoside moiety influences its biological activity compared to its aglycone, Hirsutanonol. The sugar component may enhance solubility and alter pharmacokinetics, which is a critical consideration for drug development.

References

- MedChemExpress. Hirsutanonol 5-O-β-D-glucopyranoside. [URL: https://www.medchemexpress.com/hirsutanonol-5-o-beta-d-glucopyranoside.html]

- MedChemExpress. Hirsutanonol. [URL: https://www.medchemexpress.com/hirsutanonol.html]

- ChemFaces. Hirsutanonol | CAS:41137-86-4. [URL: https://www.chemfaces.

- ResearchGate. Bioactivity of Hirsutanolol, Oregonin and Genkwanin, Isolated from the Seeds of Alnus Glutinosa (Betulaceae). [URL: https://www.researchgate.net/publication/371903901_Bioactivity_of_Hirsutanolol_Oregonin_and_Genkwanin_Isolated_from_the_Seeds_of_Alnus_Glutinosa_Betulaceae]

- MedChemExpress. Hirsutanonol 5-O-β-D-glucopyranoside Data Sheet. [URL: https://www.medchemexpress.

- BOC Sciences. CAS 93915-36-7 this compound. [URL: https://www.bocsci.com/hirsutanonol-5-o-glucoside-cas-93915-36-7-410779.html]

- Ren, X., et al. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities. Molecules. 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151704/]

- Rahman, M. A., et al. Phytochemical and biological activities of ethanolic extract of C. hirsuta leaves. ResearchGate. [URL: https://www.researchgate.net/publication/289524098_Phytochemical_and_biological_activities_of_ethanolic_extract_of_C_hirsuta_leaves]

- Frans Fischer. Hirsutanonol 5-O-β-D-glucopyranoside. [URL: https://www.fransfischer.com/hirsutanonol-5-o-d-glucopyranoside]

- Sati, S., et al. Bioactive constituents and medicinal importance of genus Alnus. ResearchGate. [URL: https://www.researchgate.net/publication/235431673_Bioactive_constituents_and_medicinal_importance_of_genus_Alnus]

- ResearchGate. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities. [URL: https://www.researchgate.net/publication/319160589_The_Genus_Alnus_A_Comprehensive_Outline_of_Its_Chemical_Constituents_and_Biological_Activities]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Hirsutanonol-5-O-glucoside]

- Preprints.org. Plant-derived bioactives and oxidative stress-related disorders: a key trend towards health and longevity promotion. [URL: https://www.preprints.org/manuscript/201906.0011/v1]

- Pharmacognosy Reviews. Bioactive constituents and medicinal importance of genus Alnus. [URL: https://phcogrev.com/article/2011/5/10/1041032076-218175020]

- TargetMol. This compound. [URL: https://www.targetmol.com/product/Hirsutanonol-5-O-glucoside-93915-36-7]

- ChemicalBook. Hirsutal 5-O-glucoside CAS#: 93915-36-7. [URL: https://www.chemicalbook.

Sources

- 1. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. phcogrev.com [phcogrev.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound | C25H32O11 | CID 14707659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hirsutanonol 5-O-β-D-glucopyranoside | Frans Fischer [fransfischer.net]

- 11. Hirsutal 5-O-glucoside CAS#: 93915-36-7 [amp.chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Hirsutanonol | CAS:41137-86-4 | Manufacturer ChemFaces [chemfaces.com]

Methodological & Application

Application Notes and Protocols for the Purification of Hirsutanonol 5-O-glucoside

For: Researchers, scientists, and drug development professionals.

Abstract

Hirsutanonol 5-O-glucoside, a diarylheptanoid glycoside primarily isolated from plants of the Alnus genus (Betulaceae family), has garnered scientific interest for its potential biological activities.[1][2] The isolation and purification of this compound in high purity are essential for accurate pharmacological studies and potential drug development. This guide provides a comprehensive overview and detailed protocols for the multi-step purification of this compound from its natural sources. The methodologies described herein are based on established principles of natural product chemistry and chromatography, ensuring a robust and reproducible workflow from crude plant extract to a highly purified final product.

Introduction to this compound

This compound is a natural product belonging to the diarylheptanoid class of compounds.[1] These molecules are characterized by a seven-carbon chain linking two phenyl rings. The glycosidic linkage of a glucose molecule to the heptane chain significantly influences the compound's polarity and solubility.

Chemical Profile of this compound:

| Property | Value | Source |

| Molecular Formula | C25H32O11 | [3] |

| Molecular Weight | 508.5 g/mol | [3] |

| Natural Sources | Alnus hirsuta, Alnus nepalensis, Alnus japonica | [4][5][6] |

| Compound Class | Diarylheptanoid Glycoside | [1] |

The purification of this compound from the complex matrix of a plant extract presents a significant challenge due to the presence of structurally similar compounds.[7] This guide outlines a strategic approach to overcome these challenges, employing a series of chromatographic techniques with increasing resolving power.

Overall Purification Strategy

The purification of this compound is a multi-step process that begins with the extraction from the plant material, followed by a series of chromatographic separations to isolate the target compound from other phytochemicals. The general workflow is depicted below.

Caption: General workflow for the purification of this compound.

Detailed Protocols

Stage 1: Extraction and Fractionation

The initial step involves the extraction of a broad range of compounds from the dried and powdered plant material. Subsequent liquid-liquid partitioning separates compounds based on their polarity, enriching the fraction containing the target glycoside.

Protocol 3.1.1: Solvent Extraction

-

Preparation: Air-dry the plant material (e.g., bark of Alnus hirsuta) and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material in methanol (or ethanol) at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional stirring.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Protocol 3.1.2: Liquid-Liquid Partitioning

-

Suspension: Suspend the crude methanol extract in distilled water.

-

Sequential Partitioning: Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity:

-

n-hexane to remove non-polar compounds like lipids and chlorophylls.

-

Dichloromethane (DCM) or Chloroform to remove compounds of low to medium polarity.

-

Ethyl acetate (EtOAc) which will likely contain a mixture of glycosides and other moderately polar compounds.

-

n-butanol (n-BuOH), which is expected to be enriched with more polar glycosides, including this compound.[7]

-

-

Fraction Collection: Collect each solvent fraction and evaporate the solvent under reduced pressure to yield the respective partitioned extracts. The n-butanol fraction is the primary candidate for further purification.

Stage 2: Initial Chromatographic Purification

This stage aims to separate the complex mixture in the n-butanol fraction into simpler fractions using column chromatography. A combination of different stationary phases can be employed for optimal separation.

Protocol 3.2.1: Silica Gel Column Chromatography

Silica gel chromatography separates compounds based on their polarity.

-

Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with a non-polar solvent like n-hexane.

-

Sample Loading: Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common solvent system is a gradient of dichloromethane (DCM) and methanol (MeOH).[8]

-

Start with 100% DCM.

-

Gradually increase the percentage of MeOH (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 DCM:MeOH, and finally 100% MeOH).

-

-

Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

Protocol 3.2.2: Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a size-exclusion and adsorption chromatography medium that is effective in separating polyphenolic compounds.

-

Column Preparation: Swell the Sephadex LH-20 resin in the chosen mobile phase (typically 100% methanol) for several hours and then pack it into a column.

-

Sample Application: Dissolve the partially purified fraction from the silica gel step in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.

-

Isocratic Elution: Elute the column with 100% methanol.

-

Fraction Collection: Collect fractions and monitor by TLC or analytical HPLC to identify those containing this compound.

Caption: Initial chromatographic purification workflow.

Stage 3: High-Purity Purification by Preparative HPLC

The final purification step utilizes preparative High-Performance Liquid Chromatography (prep-HPLC) to achieve a high degree of purity. A reversed-phase C18 column is typically used for separating polar compounds like glycosides.

Protocol 3.3.1: Reversed-Phase Preparative HPLC

-

Sample Preparation: Dissolve the enriched fraction from the previous chromatographic steps in the mobile phase (or a compatible solvent like methanol) and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid (v/v).[9][10]

-

Gradient Program:

-

0-5 min: 10% ACN

-

5-35 min: 10% to 50% ACN

-

35-40 min: 50% to 100% ACN

-

40-45 min: 100% ACN (column wash)

-

45-50 min: 10% ACN (re-equilibration)

-

-

Flow Rate: 5-10 mL/min (will vary depending on column dimensions).

-

Detection: UV detector at 280 nm.[11]

-

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined from prior analytical HPLC runs.

-

Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity.

-

Solvent Removal: Remove the organic solvent from the collected fraction using a rotary evaporator, and then lyophilize the aqueous solution to obtain the pure compound as a powder.

Table of Preparative HPLC Parameters:

| Parameter | Recommended Setting | Rationale |

| Stationary Phase | Reversed-Phase C18 | Good retention and separation of polar glycosides. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons to suppress ionization of phenolic hydroxyls, improving peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the compound. |

| Gradient Elution | 10% to 50% Acetonitrile over 30 min | Allows for the separation of compounds with a range of polarities. |

| Detection Wavelength | 280 nm | Aromatic rings in the diarylheptanoid structure absorb at this wavelength. |

Quality Control and Structural Confirmation

The identity and purity of the final product must be confirmed using analytical techniques.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the isolated this compound. A sharp, symmetrical peak should be observed, and the purity is typically calculated based on the peak area percentage.

-

Structural Elucidation: The structure of the purified compound should be confirmed by spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed structure of the molecule, including the positions of protons and carbons, and the stereochemistry of the glycosidic bond.[12][13]

-

Conclusion

The successful purification of this compound from its natural sources is achievable through a systematic and multi-step approach. The combination of solvent partitioning, normal-phase column chromatography, and reversed-phase preparative HPLC provides a robust workflow to obtain this diarylheptanoid glycoside in high purity, suitable for further biological and pharmacological investigations. The specific chromatographic conditions provided in this guide serve as a strong starting point for method development and can be optimized based on the specific plant material and available instrumentation.

References

-

Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography. PMC - NIH. Available at: [Link]

-

Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current. SciSpace. Available at: [Link]

-

Chromatograms of HSCCC obtained from the diarylheptanoid-rich fractions... ResearchGate. Available at: [Link]

-

Efficient purification of the diarylheptanoid oregonin from red alder (Alnus rubra) leaves and bark combining aqueous extraction, spray drying and flash‐chromatography. ResearchGate. Available at: [Link]

-

Bioactive constituents and medicinal importance of genus Alnus. Pharmacognosy Reviews. Available at: [Link]

-

Minor diarylheptanoid glycosides of Alnus rubra bark. PubMed. Available at: [Link]

-

The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities. PMC - NIH. Available at: [Link]

-

Supporting Information for Phenylphenalenones and Linear Diarylheptanoid Derivatives are Biosynthesized via Parallel Routes in M. MPG.PuRe. Available at: [Link]

-

Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography. PubMed. Available at: [Link]

-

Determination of the absolute configurations and anti-angiogenic activities of new diarylheptanoid glucosides from Curcuma phaeocaulis. Arabian Journal of Chemistry. Available at: [Link]

-

New Diarylheptanoids from Alnus japonica and Their Antioxidative Activity. ResearchGate. Available at: [Link]

-

Which sample solvents work best with normal-phase flash column chromatography? Available at: [Link]

-

NMR spectral data for compounds 1 -4 and reference compounds. ResearchGate. Available at: [Link]

-

Isolation and quantification of diarylheptanoids from European hornbeam (Carpinus betulus L.) and HPLC-ESI-MS/MS characterizatio. Available at: [Link]

-

Diarylheptanoids from Alnus incana. Cherry. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

-

Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: [Link]

-

New diarylheptanoid from the barks of Alnus japonica Steudel. ResearchGate. Available at: [Link]

-

Characterization of diarylheptanoids. CORE. Available at: [Link]

-

Antifibrotic activity of diarylheptanoids from Betula platyphylla toward HSC-T6 cells. Available at: [Link]

-

Bioactive constituents and medicinal importance of genus Alnus. PMC - NIH. Available at: [Link]

-

Analysis of Components and Properties of Extractives from Alnus cremastogyne Pods from Different Provenances. PMC - PubMed Central. Available at: [Link]

-

Extraction and Identification of Effective Compounds from Natural Plants. MDPI. Available at: [Link]

-

Hirsutanonol. PubChem - NIH. Available at: [Link]

-

Supplementary Materials. The Royal Society of Chemistry. Available at: [Link]

-

Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. The Research Group of Distinguished Professor Ruth E. Stark. Available at: [Link]

Sources

- 1. phcogrev.com [phcogrev.com]

- 2. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C25H32O11 | CID 14707659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive constituents and medicinal importance of genus Alnus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Components and Properties of Extractives from Alnus cremastogyne Pods from Different Provenances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifibrotic activity of diarylheptanoids from Betula platyphylla toward HSC-T6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of the absolute configurations and anti-angiogenic activities of new diarylheptanoid glucosides from <i>Curcuma phaeocaulis</i> - Arabian Journal of Chemistry [arabjchem.org]

- 9. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.mpg.de [pure.mpg.de]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Secure Verification [cherry.chem.bg.ac.rs]

Application Note: Hirsutanonol 5-O-glucoside as a Chemotaxonomic Marker for the Genus Alnus

Abstract: The accurate identification of plant species is a cornerstone of botany, ethnopharmacology, and the development of natural products. Within the genus Alnus (Betulaceae), morphological similarities between closely related species, such as Alnus glutinosa and Alnus incana, and their natural hybridization present significant identification challenges.[1] This application note details the use of Hirsutanonol 5-O-glucoside, a prominent diarylheptanoid glycoside, as a robust chemotaxonomic marker. We provide a comprehensive, field-proven framework, including validated protocols for sample preparation, extraction, and quantification via Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The presented methodologies are designed to provide researchers, scientists, and drug development professionals with a reliable system for species delineation, quality control of raw materials, and the targeted sourcing of bioactive compounds.

Introduction: The Case for Chemical Fingerprinting in Alnus

Classical taxonomy, based on morphological traits, has been the traditional method for plant classification. However, phenotypic plasticity and hybridization can render this approach ambiguous, particularly in taxonomically complex genera like Alnus.[1][2] Modern botanical science increasingly integrates molecular (DNA-based) and chemical (metabolomic) data to achieve more definitive classifications.[3][4] Chemotaxonomy, the classification of plants based on their secondary metabolite profiles, offers a powerful bridge between a plant's genotype and its phenotype.[4]

The genus Alnus is characterized by a rich and diverse profile of diarylheptanoids—a class of C6-C7-C6 phenolic compounds.[5][6] These molecules are not uniformly distributed across the genus; instead, their presence and relative abundance form a chemical signature that can be specific to a species. This compound (Figure 1), alongside its aglycone Hirsutanonol and other related diarylheptanoids like oregonin and platyphylloside, has emerged as a key analyte in these signatures.[7][8][9] Quantitative analysis of these markers allows for the clear differentiation between species and the identification of their hybrids, an application of critical importance for ecological studies and for the pharmaceutical industry, given the notable antioxidant, anti-inflammatory, and hepatoprotective activities reported for these compounds.[5][9][10]

Figure 1: Chemical Structure of this compound

-

IUPAC Name: 1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one[7]

-

Molecular Formula: C25H32O11[7]

-

Molecular Weight: 508.5 g/mol [7]

Scientific Rationale: The Logic of Diarylheptanoid Markers

The utility of this compound and its congeners as chemotaxonomic markers is rooted in plant biochemistry. The biosynthesis of these secondary metabolites is under strict genetic control, and subtle variations in the enzymatic pathways between species lead to measurably different chemical profiles. For example, studies have shown that the relative concentrations of this compound and oregonin can effectively distinguish between A. glutinosa and A. incana.[9][11] This differential accumulation provides a stable and reproducible basis for classification when analytical protocols are properly standardized.

This application note provides the necessary standardized protocols to leverage these biochemical differences for accurate taxonomic identification.

Caption: Logical workflow from genotype to definitive chemotaxonomic identification.

Experimental Protocols

The following protocols are designed as a self-validating system. Adherence to these steps, particularly regarding sample consistency, standard preparation, and system suitability, is critical for generating reproducible and trustworthy data.

PART 1: Sample Collection and Preparation

The goal of this stage is to minimize biological and environmental variability, ensuring that observed chemical differences are primarily due to taxonomic status.

-

Sample Collection:

-

Rationale: Metabolite concentrations can vary with the age of the tree, the season, and environmental conditions. Standardization is key.[9]

-

Protocol: Collect bark samples from multiple individuals of a target species within a defined geographical area. Samples should be taken from trees of a similar age or diameter class and during the same season (e.g., dormant season).

-

-

Sample Handling:

-

Rationale: Rapid inactivation of endogenous enzymes prevents the degradation of analytes post-collection.

-

Protocol: Place collected bark samples immediately on dry ice or in a cooler. Transport to the laboratory and store at -80°C until processing.

-

-

Drying and Homogenization:

-

Rationale: A dry, homogenous powder ensures consistent extraction efficiency and is necessary for accurate weighing.

-

Protocol: Lyophilize (freeze-dry) the frozen bark samples to a constant weight. Grind the dried bark into a fine, uniform powder (e.g., using a laboratory mill with a 40-mesh screen). Store the powder in a desiccator at room temperature.

-

PART 2: Extraction of Diarylheptanoids

This protocol uses an accelerated solvent extraction method optimized for phenolic glycosides.

-

Materials:

-

Homogenized bark powder

-

80% Ethanol (v/v), HPLC grade

-

Analytical balance

-

15 mL conical tubes

-

Ultrasonic bath

-

Centrifuge (capable of 4000 x g)

-

0.22 µm PTFE syringe filters

-

-

Extraction Procedure:

-

Rationale: Ultrasonic-assisted extraction enhances solvent penetration into the plant matrix, increasing efficiency and reducing extraction time compared to simple maceration.[9] 80% ethanol is an effective solvent for moderately polar diarylheptanoid glycosides.[9]

-

Protocol:

-

Accurately weigh approximately 500 mg of dried bark powder into a 15 mL conical tube.

-

Add 10 mL of 80% ethanol.

-

Vortex vigorously for 30 seconds to ensure the powder is fully wetted.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid material.

-

Carefully collect the supernatant (the extract).

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

-

For rigorous quantitative analysis, the pellet can be re-extracted with a further 10 mL of 80% ethanol and the supernatants combined.

-

-

Caption: Workflow for the extraction of diarylheptanoids from Alnus bark.

PART 3: UHPLC-MS/MS Analytical Protocol

This method utilizes a robust reversed-phase UHPLC separation coupled with highly selective and sensitive tandem mass spectrometry detection.

-

Instrumentation and Materials:

-

UHPLC System: Equipped with a binary pump, autosampler, and column oven (e.g., Thermo Scientific™ UltiMate™ 3000)[12].

-

Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., a triple quadrupole instrument).

-

Analytical Column: C18 reversed-phase column with a particle size ≤ 2 µm (e.g., 100 x 2.1 mm, 1.8 µm).

-

Reagents: this compound certified reference standard (>95%), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water.

-

-

Standard Preparation:

-

Rationale: An accurate calibration curve is the foundation of quantitative analysis. A stock solution is prepared and serially diluted to create calibrants that bracket the expected sample concentrations.

-

Protocol:

-

Primary Stock (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standards (1-200 µg/mL): Perform serial dilutions of the primary stock solution using 50:50 water:acetonitrile to create a series of at least six calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

-

-

-

Chromatographic and MS Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidification improves peak shape and ionization efficiency for phenolic compounds. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 8 min | A gradient elution is necessary to separate compounds with a range of polarities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks and efficient separation. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and improves peak symmetry. |

| Injection Vol. | 2 µL | Small injection volume prevents column overloading and peak distortion. |

| Ionization Mode | ESI Negative | Phenolic hydroxyl groups readily deprotonate, making negative mode highly sensitive.[9] |

| Capillary Voltage | 3.0 kV | Optimized for stable spray and efficient ion generation. |

| MRM Transitions | See Table 2 | Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation.[9] |

Table 2: Exemplary MRM Transitions for Key Alnus Diarylheptanoids

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 507.2 [M-H]⁻ | 345.1 [M-H-Glc]⁻ | 15 |

| Oregonin | 479.2 [M-H]⁻ | 347.1 [M-H-Xyl]⁻ | 15 |

| Hirsutanonol | 345.1 [M-H]⁻ | 137.0 (Dihydroxy-phenyl fragment) | 20 |

| Platyphylloside | 509.2 [M-H]⁻ | 347.1 [M-H-Glc]⁻ | 15 |

Note: Product ions and collision energies must be optimized on the specific instrument being used.

-

Method Validation (Trustworthiness Pillar):

-

The analytical method must be validated to ensure it is fit for purpose, following ICH Q2(R1) guidelines.[13]

-

Specificity: Analyze a blank solvent and an extract from a known non-Alnus species to ensure no interfering peaks are present at the retention time of the analytes.

-

Linearity: Inject the calibration standards and plot the peak area against concentration. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

-

Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to confirm the accuracy (proximity to the true value) and precision (reproducibility) are within acceptable limits (e.g., ±15%).

-

Data Analysis and Interpretation

The ultimate goal is to generate a quantitative chemical fingerprint for each sample.

-

Quantification: The concentration of this compound and other markers in the sample extracts is calculated from the standard curve using the instrument's software.

-

Data Presentation: Results should be expressed in a consistent manner, such as mg of analyte per g of dry weight of bark (mg/g DW).

-

Chemotaxonomic Interpretation: While a single marker is useful, the power of chemotaxonomy lies in pattern recognition. By quantifying a suite of diarylheptanoids, a more robust classification can be made.

Table 3: Hypothetical Diarylheptanoid Profiles in Alnus Species (Illustrative)

| Compound | A. glutinosa (mg/g DW) | A. incana (mg/g DW) | Hybrid (mg/g DW) |

| This compound | 1.5 - 3.0 | 5.0 - 8.0 | 3.5 - 5.5 |

| Oregonin | 6.0 - 10.0 | 1.0 - 2.5 | 4.0 - 6.0 |

| Hirsutanonol | 0.5 - 1.0 | 0.8 - 1.5 | 0.6 - 1.2 |

This data is illustrative. Actual values must be determined experimentally and will vary based on provenance.

For advanced classification, the quantitative data for all markers can be subjected to multivariate statistical analysis, such as Principal Component Analysis (PCA), to visualize the clustering of different species and identify hybrids based on their overall chemical profile.[9]

Application in Drug Discovery

Beyond taxonomy, this application provides a direct pathway for drug development programs. By establishing a reliable method to screen Alnus species, researchers can:

-

Identify High-Yielding Sources: Efficiently screen different species or provenances to find those with the highest concentrations of a desired bioactive compound like this compound.[9]

-

Ensure Raw Material Consistency: Use the established chemical fingerprint as a quality control metric to ensure the identity and consistency of plant material used for extraction and isolation of lead compounds.

-

Discover Novel Bioactives: The same analytical workflow can be used in a non-targeted fashion to discover new or unusual diarylheptanoids that may possess unique pharmacological activities.

Conclusion

This compound serves as an exemplary chemotaxonomic marker for resolving taxonomic ambiguities within the genus Alnus. The validated UHPLC-MS/MS protocol described herein provides a robust, sensitive, and selective method for its quantification. By adopting a holistic approach that includes standardized sample collection, validated analytics, and multi-analyte pattern recognition, researchers can achieve a high degree of confidence in species identification. This chemical-centric approach not only strengthens botanical and ecological research but also provides an essential quality control and sourcing tool for the natural product drug discovery pipeline.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Grillo, G., et al. (2023). Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions. MDPI. [Link]

-

Wang, Y., et al. (2021). Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. RSC Advances. [Link]

-

Lee, S. J., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Molecules. [Link]

-

An, N., et al. (2016). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. Natural Product Communications. [Link]

-

Ren, X., et al. (2016). The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities. Molecules. [Link]

-

PubChem. Hirsutanonol. National Center for Biotechnology Information. [Link]

-

Navarro, A., et al. (2023). Identification of Alnus incana (L.) Moenx. × Alnus glutinosa (L.) Gaertn. Hybrids Using Metabolic Compounds as Chemotaxonomic Markers. MDPI. [Link]

-

Al-Snafi, A. E., et al. (2024). Chemotaxonomy, an Efficient Tool for Medicinal Plant Identification: Current Trends and Limitations. Preprints.org. [Link]

-

ResearchGate. (2023). Identification of Alnus incana (L.) Moenx. × Alnus glutinosa (L.) Gaertn. Hybrids Using Metabolic Compounds as Chemotaxonomic Markers. ResearchGate. [Link]

-

Pulkkinen, E., et al. (2022). Chemotaxonomic Markers for the Leaf Buds of Common Finnish Trees and Shrubs: A Rapid UHPLC MS Fingerprinting Tool for Species Identification. MDPI. [Link]

-

Xu, S., et al. (2016). Chemotaxonomic Classification Applied to the Identification of Two Closely-Related Citrus TCMs Using UPLC-Q-TOF-MS-Based Metabolomics. Molecules. [Link]

-

Sati, N., et al. (2011). Bioactive constituents and medicinal importance of genus Alnus. Pharmacognosy Reviews. [Link]

-

Krishnaswamy, N.R. (1993). Flavonoids as chemotaxonomic markers - A review. Rheedea. [Link]

Sources

- 1. Identification of Alnus incana (L.) Moenx. × Alnus glutinosa (L.) Gaertn. Hybrids Using Metabolic Compounds as Chemotaxonomic Markers | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemotaxonomy, an Efficient Tool for Medicinal Plant Identification: Current Trends and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemotaxonomic Classification Applied to the Identification of Two Closely-Related Citrus TCMs Using UPLC-Q-TOF-MS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive constituents and medicinal importance of genus Alnus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C25H32O11 | CID 14707659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hirsutanonol | C19H22O6 | CID 9928190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Hirsutanonol 5-O-glucoside Extraction

Welcome to the technical support center for the optimization of Hirsutanonol 5-O-glucoside extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the isolation of this bioactive diarylheptanoid glycoside from its natural sources, primarily species of the Alnus genus.

Introduction to this compound

This compound is a diarylheptanoid glycoside that has been isolated from various Alnus species, including Alnus hirsuta and Alnus nepalensis.[1][] Diarylheptanoids from Alnus species are a subject of significant scientific interest due to their diverse pharmacological activities.[3][4] This guide will provide a comprehensive, question-and-answer-based approach to optimizing the extraction and purification of this compound, ensuring both high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for extracting this compound?

This compound is predominantly found in plants of the Alnus (Alder) genus. The most cited sources for its isolation are the stem bark and leaves of Alnus hirsuta and Alnus nepalensis.[1][][5] Researchers should prioritize these species and plant parts for maximizing the initial concentration of the target compound.

Q2: What are the key chemical properties of this compound to consider during extraction?

Understanding the chemical properties of this compound is crucial for selecting appropriate extraction and purification methods.

| Property | Value | Significance for Extraction & Purification |

| Molecular Formula | C25H32O11 | Indicates a relatively large and polar molecule. |

| Molecular Weight | 508.5 g/mol | Useful for mass spectrometry analysis and calculating molar concentrations.[1] |

| Structure | Diarylheptanoid glycoside | The glycosidic linkage suggests susceptibility to hydrolysis under strong acidic conditions or enzymatic action. The phenolic hydroxyl groups can be sensitive to oxidation. |

| Solubility | Glycosides are generally more soluble in polar solvents. | This property guides the choice of extraction solvents (e.g., methanol, ethanol, water) and the mobile phase in chromatography. |

Q3: Which extraction method is most effective for obtaining this compound?

The choice of extraction method depends on laboratory scale, available equipment, and desired efficiency. Here is a comparison of common techniques:

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, requires minimal equipment. | Time-consuming, may result in lower yield compared to other methods. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration, higher yield. | Can expose the compound to prolonged heat, potentially causing degradation of thermolabile glycosides.[6] |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Faster extraction, reduced solvent consumption, can be performed at lower temperatures.[7] | Requires specialized equipment. Excessive power can lead to degradation.[7] |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Very rapid, highly efficient, reduced solvent usage. | Requires a microwave extractor. Potential for localized overheating if not controlled properly. |

For optimal yield and to minimize degradation, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally recommended for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification of this compound.

Low Extraction Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

-

Inappropriate Solvent Selection:

-

Cause: The solvent polarity may not be optimal for solubilizing the glycoside.

-

Solution: this compound, being a glycoside, is polar. Use polar solvents like methanol, ethanol, or hydroalcoholic mixtures (e.g., 70-80% ethanol or methanol in water). Purely non-polar solvents like hexane will be ineffective.

-

-

Insufficient Extraction Time or Temperature:

-

Cause: The extraction period may be too short, or the temperature too low to allow for complete diffusion of the compound from the plant matrix.

-

Solution: For maceration, increase the extraction time (e.g., 24-72 hours) with periodic agitation. For UAE and MAE, optimize the extraction time and temperature according to the manufacturer's guidelines and literature precedents for similar compounds. Be cautious with temperature to avoid degradation.

-

-

Improper Plant Material Preparation:

-

Cause: The plant material may not be ground to a fine enough powder, limiting solvent penetration.

-

Solution: Ensure the dried plant material (stem bark or leaves) is ground into a fine, homogenous powder to maximize the surface area for solvent contact.

-

-

Degradation of this compound:

-

Cause: Glycosides can be susceptible to hydrolysis (cleavage of the sugar moiety) or oxidation, especially at high temperatures or in the presence of acids or enzymes.

-

Solution: Avoid high temperatures for prolonged periods. If using heat, ensure it is carefully controlled. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Deactivating enzymes in the plant material by a quick blanching step before extraction can also be beneficial.

-

Impure Final Product

Problem: The isolated this compound is contaminated with other compounds.

Possible Causes & Solutions:

-

Co-extraction of Similar Compounds:

-

Cause: Alnus species contain a wide variety of other phytochemicals, including other diarylheptanoids, flavonoids, terpenoids, and tannins, which may be co-extracted.[4]

-

Solution: Implement a multi-step purification strategy. After initial extraction, perform liquid-liquid partitioning. A typical sequence involves partitioning the aqueous extract with solvents of increasing polarity, such as n-hexane (to remove non-polar compounds), followed by ethyl acetate (which is likely to contain this compound and other moderately polar compounds).

-

-

Ineffective Chromatographic Separation:

-

Cause: The chosen chromatographic conditions (stationary phase, mobile phase) may not be adequate to resolve this compound from its impurities.

-

Solution:

-

Column Chromatography: Use silica gel for initial fractionation. A gradient elution with a solvent system like chloroform-methanol or ethyl acetate-methanol is often effective.

-

Preparative HPLC: For high-purity isolation, reversed-phase preparative HPLC (e.g., with a C18 column) is recommended. Use a gradient of a polar solvent system, such as water (often with a small amount of acid like formic or acetic acid to improve peak shape) and methanol or acetonitrile.

-

-

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

-

Preparation of Plant Material:

-

Air-dry the stem bark of Alnus hirsuta.

-

Grind the dried bark into a fine powder (e.g., 40-60 mesh).

-

-

Extraction:

-

Place 10 g of the powdered bark into a flask.

-

Add 200 mL of 80% methanol.

-

Place the flask in an ultrasonic bath.

-

Sonicate at a frequency of 40 kHz and a power of 250 W for 30-45 minutes at a controlled temperature of 40-50°C.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and re-extract the residue twice more with fresh solvent.

-

Combine the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Protocol 2: Purification by Liquid-Liquid Partitioning and Column Chromatography

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in 100 mL of distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Partition successively with 3 x 100 mL of n-hexane to remove non-polar impurities. Discard the hexane fractions.

-

Partition the remaining aqueous layer with 3 x 100 mL of ethyl acetate. This compound is expected to partition into the ethyl acetate fraction.

-

Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate under reduced pressure to yield the enriched fraction.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in chloroform.

-

Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 98:2, 95:5, 90:10, etc.).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 9:1) and visualizing under UV light or with a suitable staining reagent.

-

Combine the fractions containing this compound.

-

-

Final Purification by Preparative HPLC (Optional):

-

For obtaining a highly pure compound, subject the combined fractions from column chromatography to preparative reversed-phase HPLC on a C18 column.

-

Use a mobile phase gradient of water (with 0.1% formic acid) and methanol.

-

Monitor the elution at a suitable UV wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

-

Visualization of Workflows

Sources

- 1. This compound | C25H32O11 | CID 14707659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hirsutal 5-O-glucoside CAS#: 93915-36-7 [amp.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Hirsutanonol 5-O-β-D-glucopyranoside

Welcome to the technical support resource for Hirsutanonol 5-O-β-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this diarylheptanoid glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for Hirsutanonol 5-O-glucoside?

For long-term storage, this compound powder should be kept at -20°C, where it is reported to be stable for up to three years.[1] Once dissolved in a solvent, stock solutions should be stored at -80°C and are expected to be stable for up to one year.[1] For daily use, it is advisable to prepare fresh dilutions from the frozen stock solution.

Q2: How stable is this compound in aqueous solutions at different pH values?

The stability of this compound is highly dependent on the pH of the aqueous medium. A study by Felegyi-Tóth et al. (2022) investigated its stability at biorelevant pH values.[2]

-

Acidic pH (1.2): The compound shows significant degradation. This is likely due to acid-catalyzed hydrolysis of the glycosidic bond, cleaving the glucose moiety from the hirsutanonol aglycone.

-

Neutral to Slightly Acidic pH (6.8): Moderate degradation is observed.

-

Physiological pH (7.4): The compound exhibits the highest stability among the tested pH values, though some degradation may still occur over extended periods.

The catechol moieties in the structure of this compound are susceptible to oxidation, which is often accelerated at neutral to alkaline pH.[3][4] The glycosidic linkage provides some protection to the hydroxyl group at position 5, but the overall stability is a balance between hydrolysis of the glycosidic bond and oxidation of the aglycone.

Quantitative Stability Data in Aqueous Buffers at 37°C

| pH | Incubation Time (hours) | Remaining Compound (%) | Reference |

| 1.2 | 4 | Significant Degradation | Felegyi-Tóth et al., 2022[2] |

| 6.8 | 4 | Moderate Degradation | Felegyi-Tóth et al., 2022[2] |

| 7.4 | 4 | Minor Degradation | Felegyi-Tóth et al., 2022[2] |

Q3: What are the expected degradation products of this compound?

Under acidic conditions, the primary degradation pathway is the hydrolysis of the O-glycosidic bond, resulting in the formation of Hirsutanonol (the aglycone) and a glucose molecule. Further degradation of the hirsutanonol aglycone can occur, particularly through oxidation of the catechol rings.

Caption: Proposed primary degradation pathway of this compound.

Q4: How should I prepare stock solutions of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1]

-

For cell-based assays: It is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock can then be diluted in the cell culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.

-

For analytical purposes: A stock solution in HPLC-grade methanol is suitable for creating calibration standards.

Always use high-purity solvents and store stock solutions in airtight containers, protected from light, at -80°C.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

-

Possible Cause 1: Degradation in aqueous media.

-

Explanation: As discussed in the FAQ, this compound has limited stability in aqueous solutions, especially at acidic pH. If your cell culture medium is acidic or if the compound is incubated for long periods, significant degradation can occur, leading to lower effective concentrations and variability.

-

Solution: Prepare fresh dilutions of the compound in your assay medium immediately before each experiment. Minimize the pre-incubation time of the compound in the medium. Consider conducting a time-course experiment to assess the stability of the compound under your specific assay conditions.

-

-

Possible Cause 2: Non-specific binding.

-

Explanation: Phenolic compounds can sometimes adsorb to plasticware, leading to a decrease in the actual concentration in the assay.

-

Solution: Use low-protein-binding plates and pipette tips where possible. Include appropriate controls to account for any potential loss of compound.

-

Issue 2: Appearance of unknown peaks in HPLC/UPLC analysis.

-

Possible Cause 1: On-column or in-sampler degradation.

-

Explanation: If the mobile phase is acidic and the autosampler is not refrigerated, degradation can occur during the analytical run.

-

Solution: Ensure the autosampler is temperature-controlled (e.g., 4°C). Use a mobile phase with a pH that balances good chromatography with compound stability. A mobile phase containing a small amount of formic acid is generally suitable for the analysis of diarylheptanoids.[2]

-

-

Possible Cause 2: Photodegradation.

-

Explanation: Many phenolic compounds are sensitive to light. Exposure of stock solutions or samples in the autosampler to ambient light can lead to the formation of degradation products.

-

Solution: Store stock solutions and samples in amber vials or protect them from light. Use a UV-protective cover on your autosampler if available.

-

Experimental Protocols

Protocol 1: UHPLC-DAD Method for Quantification and Stability Assessment

This method is adapted from Felegyi-Tóth et al. (2022) and is suitable for determining the concentration of this compound in stability studies.[2]

Instrumentation and Conditions:

-

System: UHPLC with a Diode Array Detector (DAD)

-

Column: Acquity BEH C18 (2.1 x 100 mm, 1.7 µm)

-

Column Temperature: 25°C

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 100% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

-

Sample Preparation: Dilute the samples from your stability study with the initial mobile phase to a concentration within the linear range of the calibration curve.

-

Analysis: Inject the standards and samples onto the UHPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Caption: Workflow for UH.PLC-DAD stability analysis.

Protocol 2: Forced Degradation (Stress Testing) Study

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[5][6]